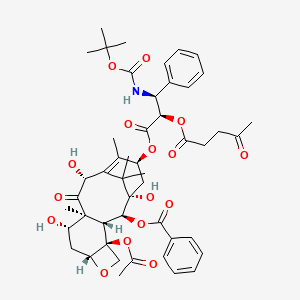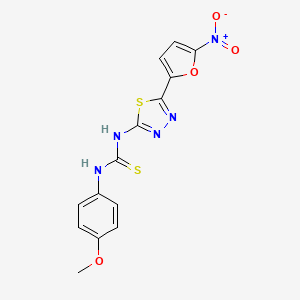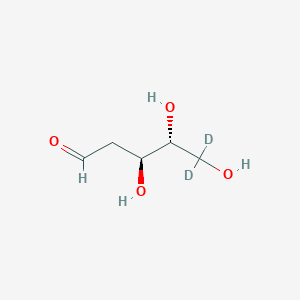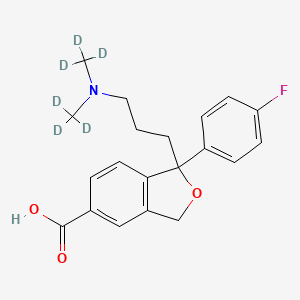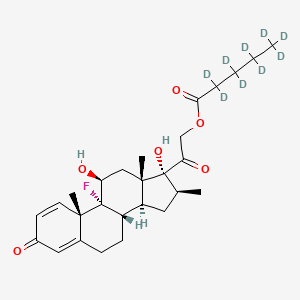
Triclocarban-d4 (4-chlorophenyl-d4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triclocarban-d4: (3,4,4′-Trichlorocarbanilide-d4) is a deuterium-labeled derivative of triclocarban, a broad-spectrum antibacterial compound. Triclocarban has been widely used in personal care products such as soaps, skin creams, toothpastes, and deodorants due to its effective antimicrobial properties . The deuterium labeling in triclocarban-d4 makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of triclocarban-d4 involves the incorporation of deuterium atoms into the triclocarban molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 3,4-dichloroaniline with 4-chlorophenyl isocyanate in the presence of a deuterated solvent .
Industrial Production Methods: Industrial production of triclocarban-d4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterium-labeled product. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of deuterium incorporation .
Analyse Des Réactions Chimiques
Types of Reactions: Triclocarban-d4 undergoes various chemical reactions, including:
Oxidation: Triclocarban-d4 can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: Halogen atoms in triclocarban-d4 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Hydroxylated triclocarban derivatives.
Reduction: Dechlorinated triclocarban analogs.
Substitution: Various substituted triclocarban derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Triclocarban-d4 is used as a tracer in chemical studies to understand reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound during chemical transformations .
Biology: In biological research, triclocarban-d4 is employed to study the metabolism and distribution of triclocarban in living organisms. It helps in identifying metabolic pathways and potential bioaccumulation .
Medicine: Triclocarban-d4 is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of triclocarban. This information is crucial for understanding the drug’s behavior in the body and its potential therapeutic applications .
Industry: In industrial applications, triclocarban-d4 is used to develop and test new antimicrobial formulations. Its deuterium labeling provides insights into the stability and efficacy of these formulations under various conditions .
Mécanisme D'action
Triclocarban-d4 exerts its antibacterial effects by inhibiting the activity of enoyl-(acyl-carrier protein) reductase, an enzyme involved in fatty acid synthesis. This inhibition disrupts the synthesis of bacterial cell membranes, leading to the inhibition of bacterial growth . The molecular targets include both gram-positive and gram-negative bacteria, making it a broad-spectrum antibacterial agent .
Comparaison Avec Des Composés Similaires
Triclosan: Another widely used antibacterial agent with a similar mechanism of action.
Chlorhexidine: An antiseptic with broad-spectrum activity against bacteria and fungi.
Benzalkonium Chloride: A quaternary ammonium compound used as a disinfectant and antiseptic.
Uniqueness: Triclocarban-d4’s uniqueness lies in its deuterium labeling, which enhances its utility in scientific research. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various studies. This makes triclocarban-d4 particularly valuable in pharmacokinetic and metabolic research compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C13H9Cl3N2O |
|---|---|
Poids moléculaire |
319.6 g/mol |
Nom IUPAC |
1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)/i1D,2D,3D,4D |
Clé InChI |
ICUTUKXCWQYESQ-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)[2H])[2H])Cl)[2H] |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


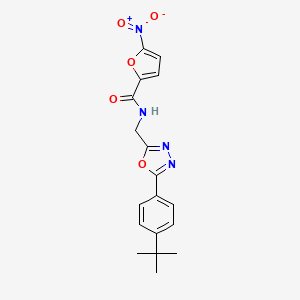
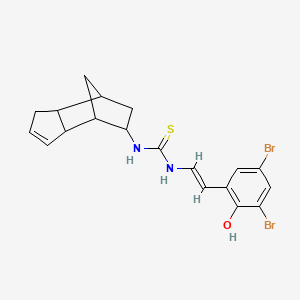
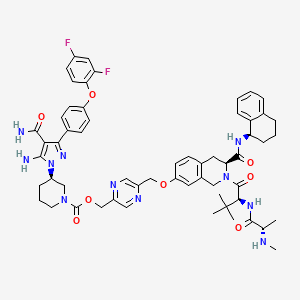

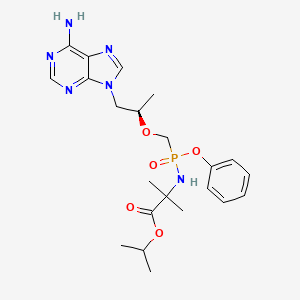
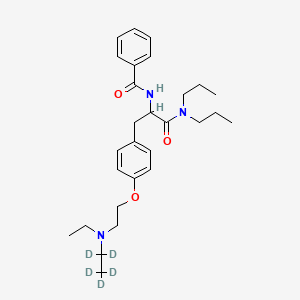
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)

